Propionylpromazine-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

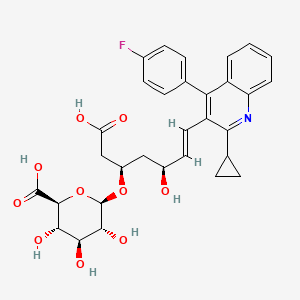

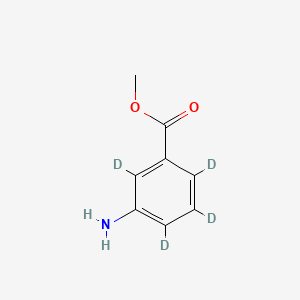

Propionylpromazine-d6 Hydrochloride is a deuterium labeled Propionylpromazine hydrochloride . It is a dopamine receptor D2 (DRD2) antagonist and can be used in the research of Parkinson’s disease .

Molecular Structure Analysis

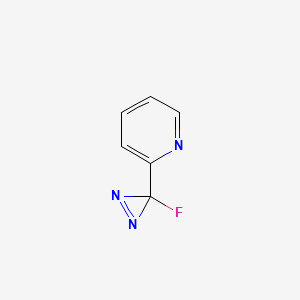

The empirical formula of Propionylpromazine-d6 Hydrochloride is C20D6H18N2OS · HCl . The molecular weight is 382.98 . The structure includes a phenothiazine core, which is common in antipsychotic drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of Propionylpromazine-d6 Hydrochloride include a molecular weight of 383.0 g/mol . It has 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 6 rotatable bond count . The topological polar surface area is 48.8 Ų .科学的研究の応用

Inhibitory Agent Against Mycobacterium Tuberculosis

Propionylpromazine has been identified as a promising compound with potent activity against Mycobacterium tuberculosis . Research indicates that it effectively curtails the proliferation of M. tuberculosis H37Rv . Importantly, it has shown the capability to impede the growth of M. tuberculosis within macrophages without causing detrimental effects . This suggests the potential of Propionylpromazine to be further developed as a clinical drug for the effective treatment of M. tuberculosis infections .

Veterinary Applications

Propionylpromazine, a variant of the phenothiazine class, serves as a calming and sleep-inducing agent in animal healthcare . This compound is a modified form of promazine, an antipsychotic medication, designed with a propionyl group to suit veterinary applications .

Analytical Standard

Propionylpromazine-d6 Hydrochloride is used as an analytical standard . It is used in various techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are suitable for forensics, toxicology, pharmaceutical (small molecule), and veterinary applications .

Antibacterial Properties

Propionylpromazine Hydrochloride has garnered attention for its possible antibacterial properties, particularly against tough, antibiotic-resistant bacteria such as Acinetobacter baumannii . This pathogen poses a significant health risk as it can cause severe infections that are notoriously challenging to treat because of its inherent resistance to many antibiotics .

作用機序

Target of Action

Propionylpromazine-d6 Hydrochloride, a variant of the phenothiazine class, primarily targets dopamine D2 receptors (DRD2) . These receptors play a crucial role in the dopaminergic system, which is involved in various neurological processes, including motor control, reward, and cognition .

Mode of Action

Propionylpromazine-d6 Hydrochloride acts as an antagonist of dopamine D2 receptors It also interacts with other receptors such as serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its sedative effects are primarily due to its antihistamine action .

Biochemical Pathways

dopaminergic pathways in the brain. This can lead to changes in the transmission of signals in these pathways, affecting various neurological and psychological processes .

Pharmacokinetics

It’s known that the compound is adeuterium-labeled version of Propionylpromazine Hydrochloride . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Propionylpromazine-d6 Hydrochloride has shown potent activity against Mycobacterium tuberculosis . It effectively curtails the proliferation of M. tuberculosis H37Rv and impedes the growth of M. tuberculosis within macrophages without causing detrimental effects . This suggests its potential to be further developed as a clinical drug for the effective treatment of M. tuberculosis infections .

特性

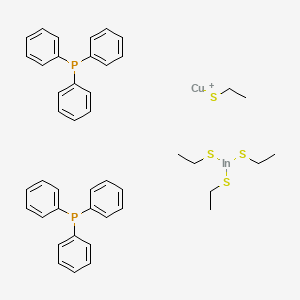

| { "Design of the Synthesis Pathway": "The synthesis of Propionylpromazine-d6 Hydrochloride can be achieved by introducing deuterium atoms into the propionyl group of Promazine Hydrochloride. This can be done by starting with Propionyl-d6 Chloride and reacting it with Promazine Hydrochloride in the presence of a base to form the desired product. The synthesis pathway involves three main steps: protection of the amine group, introduction of deuterium atoms, and deprotection of the amine group.", "Starting Materials": [ "Promazine Hydrochloride", "Propionyl-d6 Chloride", "Base (e.g. Sodium Hydroxide)", "Solvent (e.g. Methanol, Ethanol)" ], "Reaction": [ "Step 1: Protection of the amine group", "Promazine Hydrochloride is dissolved in a solvent such as methanol or ethanol.", "A base such as sodium hydroxide is added to the solution to deprotonate the amine group.", "The resulting intermediate is then reacted with a suitable protecting group such as tert-butyloxycarbonyl (BOC) chloride to form the protected amine derivative.", "Step 2: Introduction of deuterium atoms", "Propionyl-d6 Chloride is added to the reaction mixture containing the protected amine derivative.", "The reaction mixture is stirred at a suitable temperature for a period of time to allow for the deuterium atoms to be introduced into the propionyl group.", "Step 3: Deprotection of the amine group", "The protected amine derivative is deprotected by adding a suitable reagent such as trifluoroacetic acid (TFA) to the reaction mixture.", "The reaction mixture is stirred at a suitable temperature for a period of time to remove the protecting group and reveal the free amine group.", "The resulting product is then purified by standard methods such as crystallization or chromatography to obtain Propionylpromazine-d6 Hydrochloride." ] } | |

CAS番号 |

1262770-67-1 |

分子式 |

C20H25ClN2OS |

分子量 |

382.98 |

IUPAC名 |

1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3; |

InChIキー |

ZFWVWZODBGTOIL-HVTBMTIBSA-N |

SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |

同義語 |

1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride; 10-[3-(Dimethyl-d6)aminopropyl]-2-propionylphenothiazine Hydrochloride; 1497CB-d6; Combelen-d6; Combilen-d6; 2-Propionyl-10-[3-_x000B_(dimethyl-d6)aminopropyl)phenothiazin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(1-oxido-3-pyridinyl)sulfanyl]acetate](/img/structure/B583308.png)

![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)

![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)